5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide
Overview
Description
5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide is a chemical compound with the molecular formula C5H8O4S and a molecular weight of 164.181 g/mol . This compound is part of a class of chemicals known as spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of sulfur and oxygen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction conditions often require the use of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the oxygen atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in its structure can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The compound’s unique spiro structure also allows it to fit into specific binding sites, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
1,1-Dichloro-5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide:
Uniqueness
5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide is unique due to its specific combination of sulfur and oxygen atoms in a spiro structure. This configuration provides distinct reactivity patterns and makes it suitable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
5,8-dioxa-2λ6-thiaspiro[3.4]octane 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-10(7)3-5(4-10)8-1-2-9-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBYRBVQEXEAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CS(=O)(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306591 | |
Record name | 5,8-Dioxa-2lambda~6~-thiaspiro[3.4]octane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31247-23-1 | |
Record name | 31247-23-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,8-Dioxa-2lambda~6~-thiaspiro[3.4]octane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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